6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that belongs to the tetrahydroquinoline family, which is characterized by a fused bicyclic structure. This compound features an amino group at the 6-position and a benzyloxy group at the 7-position of the tetrahydroquinoline ring. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be synthesized through various chemical methods and has been studied for its potential biological activities. Research indicates that derivatives of tetrahydroquinoline have shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases.
6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under quinoline derivatives and can be further classified based on its functional groups.
The synthesis of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves several key steps:
The following reaction conditions are commonly used:
The molecular structure of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one features:
The structural formula can be represented as follows:
The InChI representation for this compound can be derived based on its molecular structure.
6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one exerts its biological effects involves interactions with specific enzymes or receptors within biological systems. This compound may modulate enzyme activity or receptor binding affinity, influencing various biochemical pathways.
Research suggests that similar compounds have been found to exhibit inhibitory effects on certain enzymes related to neurodegenerative diseases and cancer cell proliferation.
Relevant data from studies indicate that this compound retains stability during storage but should be handled with care due to potential reactivity under certain conditions.
6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one has potential applications in several scientific fields:
Research continues to explore the full range of applications for this compound in both academic and industrial settings.
The quinolin-2-one scaffold represents a privileged structure in medicinal chemistry, with its historical significance rooted in diverse therapeutic applications. Early investigations into this heterocyclic system revealed its intrinsic bioisosteric properties, particularly its ability to mimic natural alkaloids and neurotransmitters. During the 1980s–1990s, major pharmaceutical initiatives focused on optimizing this core for central nervous system (CNS) targets. For instance, Merck's extensive work on quinuclidine and azanorbornane derivatives demonstrated how conformational rigidity within bicyclic quinoline analogs enhanced affinity for muscarinic acetylcholine receptors (mAChRs), critical targets for Alzheimer's disease (AD) therapeutics [1]. The strategic incorporation of heteroatoms and substituents at specific positions (C6 and C7) emerged as a key design principle, enabling modulation of electronic properties and binding interactions with target proteins.
Table 1: Evolution of Key Quinolin-2-one Derivatives in Drug Discovery
Compound Class | Key Structural Features | Primary Therapeutic Target | Historical Significance |
---|---|---|---|
Early Quinuclidines | 3-Methyl-1,2,4-oxadiazole bioisostere | mAChRs (M1 subtype) | Demonstrated >9-fold potency increase over arecoline |
Azanorbornane-methyl oxadiazoles | 3-exo configuration, amino oxadiazole | mAChRs | Achieved superior potency via H-bonding capabilities |
4-Aryl-2-aminopyrimidines | Aryl C4, aminoalkyl C2 substituents | JAK-2 Kinase | Explored as kinase modulators in cancer therapeutics |
DABO Pyrimidinones | 6-Benzyl-4-oxopyrimidine core | HIV-1 Reverse Transcriptase | Achieved sub-nanomolar potency against wild-type HIV-1 |
Patent literature from the 2000s reveals intensified exploration of 2-aminopyrimidine variants of the quinolinone core, exemplified by WO2007089768A2, which disclosed 4-aryl-2-aminoalkyl-pyrimidines as JAK-2 modulators [6]. This innovation highlighted the scaffold's adaptability to kinase targets beyond CNS disorders. Concurrently, the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family demonstrated exceptional anti-HIV activity, with optimized derivatives achieving sub-nanomolar potency against HIV-1 reverse transcriptase through strategic benzyl substitutions at C6 [2]. These historical developments collectively underscore the quinolin-2-one nucleus as a versatile pharmacophore capable of addressing diverse disease pathologies through rational substituent engineering.
The partially saturated tetrahydroquinolin-2-one variant offers distinct advantages for CNS drug discovery, particularly regarding blood-brain barrier (BBB) penetration and receptor selectivity. Its conformational flexibility allows optimal engagement with complex binding sites in neurological targets, while the carbonyl group provides a critical hydrogen-bonding anchor. Evidence from crystallographic studies indicates that the tetrahydroquinolinone core mimics endogenous ligands of G protein-coupled receptors (GPCRs), which constitute ~25% of molecular entities targeting CNS disorders [1]. Specifically, this scaffold demonstrates high relevance for:
Table 2: CNS Targets of Tetrahydroquinolin-2-one Derivatives
CNS Target | Biological Role | Clinical Indication | Representative Derivatives |
---|---|---|---|
M1 mAChR | Cognitive enhancement, synaptic plasticity | Alzheimer's, Schizophrenia | 6-Amino-7-alkoxy THQ derivatives |
Acetylcholinesterase (AChE) | Acetylcholine hydrolysis, Aβ aggregation | Alzheimer's disease | Tacrine-THQ hybrids |
5-HT Receptors | Mood regulation, anxiety modulation | Depression, Anxiety disorders | 7-Hydroxy-6-amino benzazepinones |
NMDA Receptors | Excitatory neurotransmission, memory | Neurodegeneration, Pain | Tetrahydroquinoline carboxylates |
The scaffold's balanced lipophilicity (LogP ~2–4) and moderate polar surface area (<80 Ų) enhance BBB permeability relative to fully aromatic quinolines. Furthermore, metabolic studies on analogs like 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (PubChem CID: 43453282) indicate resistance to oxidative degradation, supporting sustained CNS exposure [5]. These properties position the tetrahydroquinolin-2-one core as a strategic framework for next-generation neurotherapeutics addressing complex multifactorial diseases.
The strategic incorporation of benzyloxy (at C7) and amino (at C6) groups transforms the base tetrahydroquinolin-2-one scaffold into a pharmacologically refined molecule. These substituents synergistically modulate electronic, steric, and hydrogen-bonding properties essential for target engagement:
Allosteric Modulation: In mAChRs, the benzyloxy orientation facilitates interactions with extracellular loop (ECL) allosteric sites, enabling subtype selectivity. Computational docking reveals that ECL2 accommodates the benzyl group in M1 but not M2 receptors, explaining selectivity profiles [1].
Amino Group (C6 Position):
Table 3: Substituent Effects on Tetrahydroquinolin-2-one Bioactivity
Substituent | Position | Electronic Effect | Steric Contribution | Key Target Interactions |
---|---|---|---|---|
Amino (-NH₂) | C6 | Strong σp (-0.66), H-bond donor | Minimal steric demand | Salt bridges with Asp/Glu; H-bond to backbone carbonyls |
Benzyloxy | C7 | Moderate π-donation | Large hydrophobic volume (∼80 ų) | π-π stacking with Trp/Tyr; Van der Waals with lipophilic pockets |
Hydrogen | C5/C8 | Neutral | Minimal | Unhindered access to deep binding clefts |
Halogens (F/Cl) | C5/C8 | σp (-0.07 for F), weak H-bond acceptance | Moderate (F: 3.0 ų) | Dipolar interactions; metabolic blocking |
The 6-amino-7-benzyloxy substitution pattern specifically addresses limitations of earlier quinolinones:
This rational substituent engineering exemplifies structure-based design principles that transform inert scaffolds into CNS drug candidates with optimized pharmacodynamic and pharmacokinetic profiles.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7